molecular formula C22H21N3OS2 B4624009 5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B4624009
M. Wt: 407.6 g/mol
InChI Key: BGHHNJRVDSRFKU-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a useful research compound. Its molecular formula is C22H21N3OS2 and its molecular weight is 407.6 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is 407.11260465 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimicrobial Activity

Thieno[2,3-d]pyrimidines have been synthesized and evaluated for their potential antitumor activities. For instance, compounds with similar structures have shown significant activity against certain types of cancer in animal models (Grivsky et al., 1980). Additionally, variations of these compounds have demonstrated antimicrobial properties, indicating their potential as therapeutic agents against various bacterial and fungal infections (Hossain et al., 2009).

Anti-HIV Activity

Research into thieno[2,3-d]pyrimidin-4(3H)-ones has also included the synthesis of derivatives with notable anti-HIV-1 activity. These studies highlight the potential for developing new antiviral medications based on this chemical structure (Novikov et al., 2004).

Analgesic and Anti-inflammatory Properties

Further investigations into thieno[2,3-d]pyrimidine derivatives have revealed their analgesic and anti-inflammatory properties. Some compounds have been found to exhibit significant activity in models of pain and inflammation, suggesting their potential use in treating these conditions without the high ulcerogenic risk associated with traditional NSAIDs (Alagarsamy et al., 2007).

Optical and Electronic Applications

On the non-medical front, thieno[2,3-d]pyrimidines have been explored for their optical and electronic properties, particularly in the context of nonlinear optics (NLO). These studies have provided insights into the use of such compounds in optoelectronic devices and materials (Hussain et al., 2020).

Properties

IUPAC Name

5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS2/c1-14-6-8-17(9-7-14)13-27-22-24-20-19(15(2)16(3)28-20)21(26)25(22)12-18-5-4-10-23-11-18/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHHNJRVDSRFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 2
Reactant of Route 2
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 3
Reactant of Route 3
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 4
Reactant of Route 4
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 5
Reactant of Route 5
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 6
Reactant of Route 6
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

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